1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate
CAS No.: 820210-81-9
Cat. No.: VC16816497
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820210-81-9 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | [1-formamido-2-(9H-xanthen-9-yl)ethyl] acetate |
| Standard InChI | InChI=1S/C18H17NO4/c1-12(21)22-18(19-11-20)10-15-13-6-2-4-8-16(13)23-17-9-5-3-7-14(15)17/h2-9,11,15,18H,10H2,1H3,(H,19,20) |
| Standard InChI Key | CETGRBIASKPHHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC(CC1C2=CC=CC=C2OC3=CC=CC=C13)NC=O |
Introduction
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is a complex organic compound characterized by its unique molecular structure, which combines a formamido group with a xanthenyl moiety and an ethyl acetate functional group. The compound's molecular formula is C18H17NO4, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . This structure contributes to its potential photophysical properties and biological activity, making it of interest in various scientific applications.
Synthesis and Preparation
The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves multiple chemical reactions. Although specific synthesis pathways are not detailed in available literature, it generally requires the formation of the xanthene core followed by the introduction of the formamido and ethyl acetate groups.
Potential Applications
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has several potential applications due to its structural components:
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Biological Imaging: The fluorescent properties of the xanthene moiety make it suitable for biological imaging applications.
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Therapeutic Uses: The formamido group may enhance interactions with biological targets, leading to potential therapeutic applications.
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Chemical Probes: It can be used as a fluorescent probe to study biological processes.
Interaction Studies
Interaction studies of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as fluorescence spectroscopy and surface plasmon resonance are employed to evaluate these interactions. Understanding these interactions is crucial for determining its potential therapeutic uses.
Comparison with Similar Compounds
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is distinct from other xanthene derivatives due to its unique combination of functional groups. A comparison with similar compounds highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9H-Xanthene | Base structure without substituents | Lacks functional groups that enhance reactivity |
| 3-Hydroxyxanthone | Hydroxyl group on the xanthene core | Exhibits different solubility and reactivity |
| 6-Methoxyxanthone | Methoxy substitution at position 6 | Alters electronic properties compared to the target |
| Ethyl Acetate | Simple ester structure | Does not contain aromatic systems |
| 1-Amino-2-(9H-xanthen-9-yl)ethanol | Amino instead of formamido group | Different biological activity profile |
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